molecular formula C11H8N2OS2 B8205894 S,S-Di(pyridin-2-yl) carbonodithioate

S,S-Di(pyridin-2-yl) carbonodithioate

Cat. No.: B8205894
M. Wt: 248.3 g/mol
InChI Key: BMMLAAKESBFUOH-UHFFFAOYSA-N
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Description

S,S-Di(pyridin-2-yl) carbonodithioate (DPDTC), with the CAS Number 55277-90-2, is a versatile reagent recognized for its role in modern synthetic methodology. It serves as a key intermediate in efficient, one-pot transformations, primarily for the reduction of carboxylic acids to alcohols and for the formation of amide bonds under green chemistry principles. The core research value of DPDTC lies in its application as a coupling agent. In a two-step, one-pot procedure, it first reacts with a carboxylic acid to form a thiopyridyl ester intermediate. This activated intermediate can then be reduced in situ to the primary alcohol using sodium borohydride, providing a valuable alternative to traditional reduction methods . Furthermore, this thiopyridyl ester is a crucial precursor in amide bond formation, a reaction of paramount importance in pharmaceutical synthesis. When the thioester intermediate is reacted with an amine, it yields the corresponding amide, with 2-mercaptopyridine as a byproduct that can be recycled to reform DPDTC, enhancing the atom economy of the process . This makes DPDTC an attractive reagent for sustainable synthesis, especially when employed in continuous flow reactors to achieve high-yielding amidation in minutes rather than hours . Researchers will find DPDTC particularly useful for synthesizing amides, peptides, and for the direct reduction of carboxylic acids, including sterically hindered and aromatic substrates . For optimal stability, it is recommended to store this compound under an inert atmosphere in a freezer (under -20°C) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

bis(pyridin-2-ylsulfanyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS2/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMLAAKESBFUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC(=O)SC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthesis Protocol

The most widely adopted method for preparing DPDTC, as detailed by Iyer et al., involves a one-pot reaction utilizing 2-mercaptopyridine and carbon disulfide (CS₂) in the presence of a base. The procedure is conducted in an oven-dried, argon-purged 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and thermometer. Key steps include:

  • Reagent Setup : 2-Mercaptopyridine (10.0 g, 89.6 mmol) is dissolved in dry tetrahydrofuran (THF, 150 mL) under inert atmosphere.

  • Base Addition : Potassium tert-butoxide (10.1 g, 89.6 mmol) is added portion-wise, maintaining the temperature below 10°C to mitigate exothermic effects.

  • Carbon Disulfide Introduction : CS₂ (6.8 mL, 112 mmol) is introduced dropwise over 30 minutes, resulting in a deep yellow solution.

  • Reaction Quenching : The mixture is stirred for an additional 2 hours at 0–5°C before quenching with ice-cold water (200 mL).

  • Purification : The crude product is extracted with dichloromethane (3 × 50 mL), dried over magnesium sulfate, and purified via silica gel column chromatography (30% ethyl acetate/hexanes) to yield DPDTC as a bright yellow solid (14.2 g, 83%).

This method prioritizes functional group tolerance and avoids hazardous hydride reagents, aligning with green chemistry principles.

Reaction Optimization and Critical Parameters

Successful synthesis hinges on precise control of temperature, stoichiometry, and inert conditions. Deviations in these parameters significantly impact yield and purity:

ParameterOptimal RangeEffect of Deviation
Temperature0–5°C>10°C: Side reactions (e.g., disulfide formation)
CS₂ Equivalents1.25 equiv<1.0 equiv: Incomplete conversion
BaseKOtBuNaOH/KOH: Lower yields (≤60%)
Purification SolventEtOAc/Hexanes (30%)Higher polarity: Co-elution of impurities

The exothermic nature of the reaction necessitates rigorous cooling, as higher temperatures promote decomposition pathways. Alternative bases such as sodium hydride were explored but resulted in prolonged reaction times and reduced yields (≤70%).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

DPDTC exhibits distinct spectral features confirming its structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.63 (d, J = 4.9 Hz, 2H), 7.79–7.66 (m, 4H), 7.34–7.31 (m, 2H). The downfield shift at δ 8.63 corresponds to the pyridinium protons adjacent to the electron-withdrawing dithiocarbamate group.

  • ¹³C NMR (126 MHz, CDCl₃) : δ 185.6 (C=S), 150.6 (pyridine C-N), 137.7 (pyridine C-S), 130.6, 124.3 (aromatic carbons). The carbonyl carbon resonance at δ 185.6 is characteristic of dithiocarbamate derivatives.

Infrared (IR) and Mass Spectrometry

  • IR (film) : Peaks at 1712 cm⁻¹ (C=S stretch) and 1572 cm⁻¹ (C-N pyridine vibration) dominate the spectrum.

  • HRMS (ESI) : m/z 249.0146 ([M+H]⁺, calc. 249.0151), confirming the molecular formula C₁₁H₈N₂OS₂.

Melting Point and Purity

DPDTC melts sharply at 38–40°C, with a single spot on TLC (Rf = 0.19, 30% EtOAc/hexanes). Purity ≥98% is achievable via column chromatography, as evidenced by the absence of extraneous peaks in NMR spectra.

Comparative Analysis with Related Dithiocarbamates

While DPDTC shares synthetic similarities with other dithiocarbamates (e.g., diphenyldithiocarbamate), its pyridine substituents confer unique reactivity:

PropertyDPDTCDiphenyldithiocarbamate
SolubilityTHF, CH₂Cl₂Ethanol, DMF
Reducing CapacityHigh (4 e⁻ transfer)Moderate (2 e⁻ transfer)
Thermal StabilityDecomposes >100°CStable to 150°C

The electron-deficient pyridine rings enhance DPDTC’s ability to activate carboxylic acids, enabling efficient reduction under aqueous conditions.

Applications in Organic Synthesis

DPDTC’s utility extends beyond its role as a reducing agent. Its thioester intermediates facilitate:

  • One-Pot Alcohol Synthesis : Carboxylic acids treated with DPDTC in 95% EtOH/H₂O at 22°C are reduced to alcohols using NaBH₄, achieving yields >90%.

  • Ligand Design : The dithiocarbamate moiety coordinates transition metals, forming complexes with applications in catalysis and materials science .

Chemical Reactions Analysis

Types of Reactions: S,S-Di(pyridin-2-yl) carbonodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Applications

2.1 Reduction of Carboxylic Acids

One of the most significant applications of S,S-Di(pyridin-2-yl) carbonodithioate is in the reduction of carboxylic acids to their corresponding alcohols. This transformation is typically challenging due to the reactivity of hydride-based reagents. The use of DPDTC provides a greener alternative, allowing for the conversion to S-2-pyridyl thioesters, which can be further processed using sodium borohydride in a one-pot reaction under environmentally friendly conditions .

Table 1: Comparison of Traditional vs. Green Reduction Methods

MethodReagents UsedEnvironmental ImpactYield (%)
Traditional HydrideLithium aluminum hydrideHighVariable
DPDTC MethodDPDTC + Sodium borohydrideLowHigh

2.2 Coordination Chemistry

DPDTC has also been explored in coordination chemistry, particularly with transition metals. Its sulfur atoms can coordinate with metal centers, forming complexes that exhibit interesting properties and reactivity patterns. This aspect is crucial for developing new materials and catalysts .

Biological Applications

3.1 Antimicrobial Activity

Recent studies have indicated that compounds derived from this compound exhibit promising antimicrobial properties. The structural features of pyridine-containing compounds are known to enhance biological activity, making them potential candidates for drug development against various pathogens .

3.2 Drug Discovery

The versatility of DPDTC in synthesizing complex heterocycles positions it as an important scaffold in drug discovery. Its derivatives have shown potential as anticancer agents due to their ability to interact with biological targets effectively .

Case Studies

4.1 Green Chemistry Initiatives

A notable case study involves the application of DPDTC in a green chemistry framework for the synthesis of bioactive compounds. Researchers have successfully utilized this compound to streamline synthetic pathways, minimizing waste and enhancing reaction efficiency .

4.2 Coordination Complexes with Mercury

Another significant study investigated the formation of mercury complexes with DPDTC, highlighting the unique coordination patterns that arise from Hg···S interactions. These complexes demonstrated distinct supramolecular structures that could be leveraged for material science applications .

Mechanism of Action

The mechanism of action of S,S-Di(pyridin-2-yl) carbonodithioate involves its interaction with molecular targets through its carbonodithioate group and pyridine rings. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Lithium Aluminum Hydride (LAH) and Diisobutylaluminum Hydride (DIBAL-H)

Property DPDTC/NaBH₄ System LAH/DIBAL-H
Reactivity Selective for thioesters Direct reduction of carboxylic acids (4-electron process)
Functional Group Tolerance High (tolerates esters, heteroaromatics) Low (reacts violently with protic solvents, esters)
Safety Mild conditions (22 °C, aqueous ethanol) Pyrophoric, requires anhydrous conditions
Environmental Impact Uses recyclable aqueous ethanol Generates hazardous aluminum waste
Substrate Scope Broad (Table 1, aliphatic/aromatic acids, gemfibrozil derivatives) Limited by over-reduction risks

Key Advantage of DPDTC : Avoids the hazards of LAH/DIBAL-H while enabling late-stage functionalization of complex molecules (e.g., Merck Informer Library substrates) .

S-Pyridin-2-yl Pyridine-2-sulfinothioate

This structurally related compound (C₁₀H₈N₂OS₂, CAS 201747-50-4) differs in its sulfur bonding:

  • Functional group: Sulfinothioate (O=S-S) vs. DPDTC’s carbonodithioate (C=S) .
  • Reactivity: Sulfinothioates are typically weaker electrophiles, limiting their utility in thioester formation.
  • Data availability: Limited synthetic or application data compared to DPDTC’s well-documented protocols .

Mukaiyama Reagent (2-Chloro-1-methylpyridinium iodide)

  • Purpose : Activates carboxylic acids for amide/ester formation.
  • Requires stoichiometric oxidants, increasing waste .

Performance in Carboxylic Acid Reductions

DPDTC-based reductions achieve yields >90% for substrates like 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil derivative) . Traditional methods with LAH often require cryogenic temperatures and lack compatibility with functionalized aromatics.

Stability and Handling

  • DPDTC : Degrades upon prolonged air exposure (yellowing, NMR-detectable hydrolysis products) .
  • LAH : Requires rigorous exclusion of moisture; hazardous gas (H₂) evolution during quenching .

Table 1. Substrate Scope of DPDTC-Mediated Reductions

Substrate Class Example Product Yield (%)
Aliphatic carboxylic acids 2,2-Dimethylpentan-1-ol 98
Aromatic carboxylic acids Benzyl alcohol derivatives 95
Heteroaromatic acids Pyridine-3-methanol 89
Pharmaceutical intermediates Gemfibrozil alcohol 97

Data sourced from optimized procedures in .

Biological Activity

S,S-Di(pyridin-2-yl) carbonodithioate (DPDTC) is a compound that has garnered attention for its potential biological activities, particularly in the context of synthetic organic chemistry and medicinal applications. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C₁₁H₈N₂OS₂
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 55277-90-2
  • Structure : DPDTC features two pyridine rings connected to a carbonodithioate group, contributing to its unique reactivity and biological profile.

Synthesis

DPDTC can be synthesized through various methods, including a green reaction medium approach that enhances functional group tolerance. The compound is utilized for the reduction of carboxylic acids to their corresponding thioesters, which can then be further processed into alcohols using sodium borohydride in an ethanol-water mixture at ambient temperature . This method emphasizes sustainability and efficiency in organic synthesis.

Antiviral Properties

Recent studies indicate that DPDTC may exhibit antiviral activity, particularly against SARS-CoV-2. Research has shown that compounds similar to DPDTC can inhibit viral replication by targeting specific proteins involved in the virus's life cycle. For instance, compounds that modulate protein tyrosine kinase activity have been linked to anti-cancer effects and may also play a role in viral inhibition .

Antioxidant Activity

DPDTC has been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of sulfur atoms in DPDTC contributes to its ability to scavenge free radicals effectively .

Case Studies and Research Findings

  • Antiviral Activity against SARS-CoV-2 :
    • A study highlighted the potential of DPDTC derivatives in inhibiting SARS-CoV-2 replication through their interaction with viral proteases. The structure-activity relationship (SAR) analysis revealed that modifications on the pyridine rings could enhance antiviral potency .
  • Antioxidant Efficacy :
    • In vitro assays demonstrated that DPDTC exhibited significant scavenging activity against reactive oxygen species (ROS). The compound's ability to reduce oxidative stress markers was validated through various biochemical assays, indicating its potential therapeutic applications in oxidative stress-related conditions .
  • Reactivity with Biological Targets :
    • DPDTC has shown promise in binding to key proteins involved in tumorigenesis. Preliminary evaluations suggested that it could inhibit cell proliferation in certain cancer cell lines, highlighting its dual role as both an antioxidant and a potential anticancer agent .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of SARS-CoV-2 replication
AntioxidantScavenging of reactive oxygen species
AnticancerInhibition of cell proliferation

Q & A

Q. What is the established synthetic route for preparing S,S-di(pyridin-2-yl) carbonodithioate (DPDTC), and what critical parameters ensure reproducibility?

Methodological Answer: DPDTC is synthesized via a two-step protocol:

Reagents and Conditions : React 2-mercaptopyridine (2.0 equiv) with triphosgene (0.33 equiv) in dichloromethane under argon at 0°C, followed by triethylamine (3.0 equiv) addition.

Workup : Extract with water, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (30% EtOAc/hexanes) .
Critical Parameters :

  • Moisture Control : Pre-dry 2-mercaptopyridine under high vacuum (30°C, 1 mmHg) to remove water .
  • Safety : Triphosgene decomposes to phosgene (toxic gas); use a fume hood and inert atmosphere .
    Yield : 87–90% with purity >97% (¹H NMR) .

Q. How is DPDTC characterized, and what analytical data confirm its identity and purity?

Methodological Answer : Key Characterization Data :

TechniqueData (DPDTC)Reference
¹H NMR (CDCl₃)δ 8.63 (d, 2H), 7.79–7.66 (m, 4H)
¹³C NMR (CDCl₃)δ 185.6 (C=S), 150.6 (pyridyl C)
HRMS m/z 249.0146 (calcd. 249.0151)
IR 1712 cm⁻¹ (C=S stretch)
Purity Assessment :
  • Internal Standard : 1,3,5-Trimethoxybenzene (98.5% by ¹H NMR) .

Q. What are the primary applications of DPDTC in organic synthesis?

Methodological Answer : DPDTC converts carboxylic acids to S-2-pyridyl thioesters, enabling:

  • One-Pot Reduction : Sodium borohydride in 95% EtOH/H₂O reduces thioesters to alcohols (22°C, 4–12 h) .
  • Functional Group Tolerance : Compatible with aliphatic, aromatic, and heteroaromatic acids (Table 1, yields 75–95%) .

Advanced Research Questions

Q. How does DPDTC-mediated reduction address limitations of traditional hydride reagents (e.g., LAH, DIBAL-H)?

Methodological Answer : Comparative Advantages :

ParameterDPDTC/NaBH₄LAH/DIBAL-HReference
Solvent Aqueous ethanolAnhydrous ether/THF
Safety Non-pyrophoricAir-/moisture-sensitive
Selectivity Tolerates esters, amidesOver-reduction observed
Mechanistic Insight : DPDTC forms thioesters, which NaBH₄ reduces via a four-electron pathway, avoiding direct acid activation .

Q. What experimental strategies mitigate DPDTC’s instability during storage and scale-up?

Methodological Answer : Stability Challenges :

  • Decomposition : Hydrolysis to 2-mercaptopyridine (evidenced by yellowing/new NMR peaks) .
    Mitigation Strategies :
  • Storage : Under argon at 4°C (stable >6 months) .
  • Scale-Up : Use freshly distilled CH₂Cl₂ and rigorously exclude moisture .

Q. How can researchers resolve contradictions in reported yields or purity across DPDTC syntheses?

Methodological Answer : Case Study :

  • Yield Variability : 87% vs. 97.4% purity due to residual solvents or incomplete drying .
    Troubleshooting :

Moisture Analysis : Karl Fischer titration of reagents.

Chromatography : Optimize gradient (e.g., 25→35% EtOAc/hexanes) to remove 2-mercaptopyridine traces .

Q. What computational or spectroscopic methods elucidate DPDTC’s reactivity in complex substrates?

Methodological Answer : Advanced Techniques :

  • DFT Calculations : Model thioester intermediates to predict regioselectivity .
  • In Situ IR : Monitor C=O (1712 cm⁻¹) and C=S (1083 cm⁻¹) bands during reaction .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S,S-Di(pyridin-2-yl) carbonodithioate
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S,S-Di(pyridin-2-yl) carbonodithioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.